molecular formula C11H10O3 B1589620 Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate CAS No. 68634-02-6

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Cat. No. B1589620
CAS RN: 68634-02-6
M. Wt: 190.19 g/mol
InChI Key: YYKBHCRUMAMBPY-UHFFFAOYSA-N
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Patent
US08153671B2

Procedure details

By reacting (4′-Butyl-biphenyl-3-yl)-hydrazine hydrochloride (example 70, step 1) and 1-oxo-indan-5-carboxylic acid methyl ester as described in example 1 followed by hydrolysis as described in example 2 the title material is obtained in similar yield. ESMS m/z 382.1 (M+H+).
Name
(4′-Butyl-biphenyl-3-yl)-hydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
title material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([NH:18]N)[CH:13]=2)=[CH:8][CH:7]=1)[CH2:3][CH2:4][CH3:5].C[O:21][C:22]([C:24]1[CH:25]=[C:26]2[C:30](=[CH:31][CH:32]=1)[C:29](=O)[CH2:28][CH2:27]2)=[O:23]>>[CH2:2]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][C:15]3[C:28]4[CH2:27][C:26]5[C:30](=[CH:31][CH:32]=[C:24]([C:22]([OH:23])=[O:21])[CH:25]=5)[C:29]=4[NH:18][C:14]=3[CH:13]=2)=[CH:8][CH:7]=1)[CH2:3][CH2:4][CH3:5] |f:0.1|

Inputs

Step One
Name
(4′-Butyl-biphenyl-3-yl)-hydrazine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCC)C1=CC=C(C=C1)C1=CC(=CC=C1)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=C2CCC(C2=CC1)=O
Step Three
Name
title material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by hydrolysis
CUSTOM
Type
CUSTOM
Details
is obtained in similar yield

Outcomes

Product
Name
Type
Smiles
C(CCC)C1=CC=C(C=C1)C=1C=CC=2C3=C(NC2C1)C1=CC=C(C=C1C3)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.